molecular formula C21H17ClN6O2 B11003889 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11003889
M. Wt: 420.8 g/mol
InChI Key: XXZJUBJMBYSGFT-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a triazole ring, and a chlorophenyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated benzene derivative reacts with the pyridazinone intermediate.

    Attachment of the Triazole Ring: The triazole ring is often formed through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Final Coupling: The final step involves coupling the triazole-containing intermediate with the pyridazinone-chlorophenyl intermediate using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. The presence of the triazole ring, a common pharmacophore, indicates possible antifungal, antibacterial, or anticancer activities.

Industry

In the industrial sector, the compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting enzymes that require metal cofactors. The pyridazinone core may interact with protein kinases, modulating signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,3-triazol-1-ylmethyl)phenyl]acetamide: Similar structure but with a different triazole isomer.

    2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide: Similar structure but with an imidazole ring instead of a triazole.

Uniqueness

The uniqueness of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide lies in its combination of a pyridazinone core, a chlorophenyl group, and a 1,2,4-triazole ring. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17ClN6O2

Molecular Weight

420.8 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C21H17ClN6O2/c22-18-4-2-1-3-17(18)19-9-10-21(30)28(26-19)12-20(29)25-16-7-5-15(6-8-16)11-27-14-23-13-24-27/h1-10,13-14H,11-12H2,(H,25,29)

InChI Key

XXZJUBJMBYSGFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)Cl

Origin of Product

United States

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